Fmoc-2-amino-6-methylbenzoic acid
Overview
Description
Fmoc-2-amino-6-methylbenzoic acid is a unique chemical compound with the empirical formula C23H19NO4 and a molecular weight of 373.40 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a Fmoc functional group . The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks .Physical and Chemical Properties Analysis
This compound has a molecular weight of 373.40 . It is characterized by the presence of a Fmoc functional group .Scientific Research Applications
Applications in Chemical Synthesis
Research on similar compounds, such as fumed nanooxides and parabens, illustrates the potential applications of Fmoc-2-amino-6-methylbenzoic acid in chemical synthesis and modification of materials. Fumed metal or metalloid oxides (FMO) and their complex nanooxides can be modified through chemical functionalization to alter their interfacial and temperature behaviors, potentially applicable for this compound in modifying surfaces or creating novel materials with specific properties (Gun'ko et al., 2019).
Role in Pharmaceutical Development
Parabens, which share structural similarities with benzoic acid derivatives, have been extensively studied for their biological activities, including antimicrobial properties, highlighting the potential for this compound in the development of new pharmaceutical agents or as a preservative in pharmaceutical formulations (Darbre & Harvey, 2008).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Fmoc-2-amino-6-methylbenzoic acid is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group . The primary target of this compound is the amine group of amino acids . The Fmoc group acts as a protective group for amines during peptide synthesis .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) process . It serves as a temporary protecting group for the amine at the N-terminus in SPPS .
Result of Action
The introduction and subsequent removal of the Fmoc group allow for the controlled synthesis of peptides . This process enables the creation of peptides of significant size and complexity, which are valuable resources for research in the post-genomic world .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the pH of the environment can affect the stability of the Fmoc group and its removal . Additionally, the temperature and solvent used can also impact the efficiency of peptide synthesis .
Biochemical Analysis
Biochemical Properties
Fmoc-2-amino-6-methylbenzoic acid is frequently used as a protecting group for amines . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group is rapidly removed by base .
Molecular Mechanism
The Fmoc group in this compound acts as a protecting group for amines during peptide synthesis . It prevents the amine from reacting with other groups until it is selectively removed by a base .
Temporal Effects in Laboratory Settings
The stability of the Fmoc group is well-known, as it can be selectively removed when desired during peptide synthesis .
Subcellular Localization
The Fmoc group is known to be used in peptide synthesis, and peptides can be found in various subcellular locations depending on their function .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-14-7-6-12-20(21(14)22(25)26)24-23(27)28-13-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-12,19H,13H2,1H3,(H,24,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUAWDMYWAUCOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870150-57-5 | |
Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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